Spiro[5.5]undeca-2,8-diene-1,7-dione
Description
Properties
CAS No. |
405141-43-7 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
spiro[5.5]undeca-3,9-diene-5,11-dione |
InChI |
InChI=1S/C11H12O2/c12-9-5-1-3-7-11(9)8-4-2-6-10(11)13/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
RQHZDOARGCZJFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC=CC2=O)C(=O)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
a. Spiro[4.5]deca-6,9-diene-2,8-dione
- Structure : Features a [4.5] spiro system with diene and dione moieties.
- Synthesis : Prepared via a one-step Friedel-Crafts acylation followed by cyclization, offering high efficiency (methodology applicable to [5.5] systems with modifications) .
- Reactivity : The smaller [4.5] ring system may exhibit higher ring strain, influencing its stability and reactivity compared to the [5.5] analogue.
b. 1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione
- Structure : Incorporates nitrogen atoms in the spiro framework, forming a diazaspiro dione.
- Physical Properties : Higher melting point (162°C vs. unreported for the target compound) due to hydrogen bonding and aryl substitution .
- Applications : Used as a pharmaceutical intermediate, highlighting the role of nitrogen in enhancing bioactivity .
c. Spiro[5.5]ketal Derivatives
- Structure : Replaces ketones with ketal functional groups.
- Synthesis : Enantioselective solid-phase synthesis enables structural diversity and high stereoselectivity, a contrast to solution-phase methods for diones .
- Bioactivity : Demonstrates phosphatase inhibition and tubulin modulation, suggesting that functional group substitution (dione vs. ketal) critically impacts biological activity .
Ring Size and Saturation Effects
- Spiro[2.5]octane-5,7-dione: Smaller [2.5] spiro system with higher ring strain, synthesized via patented bromination and cyclization protocols . Limited conjugation reduces stability compared to the [5.5] system.
- Spiro[5.5]undecan-2-one : Fully saturated analogue lacking diene conjugation; molecular formula (C11H18O) reflects reduced unsaturation, likely altering solubility and reactivity .
Comparative Data Table
Q & A
Q. What are the common synthetic routes for Spiro[5.5]undeca-2,8-diene-1,7-dione, and how do reaction conditions influence product purity?
Spirocyclic compounds like this compound are often synthesized via electrophilic spirocyclization of malonic acid derivatives using phosphorus pentoxide (P₂O₅) as a catalyst. This method allows for annulation to form spiro[5.5] frameworks with high regioselectivity . Alternative approaches include Friedel-Crafts acylation followed by cyclization, which requires precise stoichiometric control of reagents (e.g., acid/base catalysts) to avoid side products like linear polymers . Reaction temperature (typically 80–120°C) and solvent polarity (e.g., dichloromethane vs. ethanol) significantly impact yield and purity. For instance, polar protic solvents may stabilize intermediates but risk hydrolyzing sensitive ketone groups .
Q. What spectroscopic and crystallographic methods are most reliable for confirming the spirocyclic structure?
X-ray diffraction (XRD) remains the gold standard for structural elucidation. For example, the crystal structure of a related spiro[5.5] compound (8-bromo-9-hydroxy-7,7-dimethyl-11-methylenespiro[5.5]undec-1-en-3-one) was resolved via XRD, revealing bond angles (109.5° for spiro carbons) and torsional strain in the fused rings . ¹H/¹³C NMR is critical for confirming proton environments: spiro carbons typically show deshielded signals (δ 95–110 ppm in ¹³C NMR), while conjugated dienes exhibit coupling constants (J = 8–12 Hz) in ¹H NMR . Mass spectrometry (MS) with high-resolution ESI+ can verify molecular ions (e.g., [M+H]⁺ at m/z 326.1 for triazaspiro derivatives) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for spiro[5.5] derivatives with specific stereochemistry?
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict transition-state energies for spirocyclization. For example, modeling the P₂O₅-mediated reaction revealed that zwitterionic intermediates stabilize during annulation, favoring the formation of the 5,5-spiro system over alternative ring sizes . MD simulations further assess solvent effects, showing that nonpolar solvents reduce steric hindrance during cyclization. Researchers should cross-validate computational results with experimental kinetic isotope effects (KIE) to confirm mechanistic pathways .
Q. What strategies resolve contradictions in reported bioactivity data for spiro[5.5] derivatives (e.g., DHFR inhibition)?
Conflicting bioactivity data often arise from structural heterogeneity (e.g., substituent positioning) or assay conditions. For instance, 1,3,5-triazaspiro[5.5]undeca-2,4-dienes show variable Mycobacterium tuberculosis dihydrofolate reductase (DHFR) inhibition (IC₅₀ = 0.1–10 µM) depending on the substituent’s electron-withdrawing capacity . To reconcile discrepancies:
- Use isothermal titration calorimetry (ITC) to measure binding affinities under standardized buffer conditions (pH 7.4, 25°C).
- Compare crystal structures of enzyme-ligand complexes (e.g., PDB IDs) to identify critical hydrogen bonds (e.g., between spiro ketones and Arg72 in DHFR) .
- Validate cell-based assays with knockout strains to confirm target specificity .
Q. How can spiro[5.5] frameworks be tailored for selective 5-HT2B receptor antagonism?
Structural modifications at C3 and C9 positions (e.g., cyclopropyl or aryl groups) enhance selectivity. For example, (3-((4-amino-1,3,5-triazaspiro[5.5]undeca-2,4-dien-2-yl)amino)phenyl)(cyclopropyl)methanone exhibits 100-fold selectivity for 5-HT2B over 5-HT2A receptors due to steric clashes with the latter’s larger binding pocket . Key steps:
Introduce bulky substituents via Suzuki coupling or reductive amination.
Use radioligand displacement assays ([³H]LSD) to measure receptor affinity.
Perform molecular dynamics (MD) simulations to optimize ligand-receptor interactions (e.g., π-π stacking with Phe339) .
Q. What methodologies address low solubility of spiro[5.5] compounds in aqueous systems?
this compound derivatives often exhibit poor water solubility (<1.0 g/L) due to hydrophobic fused rings . Strategies include:
- Salt formation : Protonate secondary amines (e.g., with HCl) to improve solubility (e.g., 3-(4-amino-triazaspiro)benzoic acid, solubility = 25 mg/mL at pH 6.5) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to enhance bioavailability.
- Prodrug design : Introduce hydrolyzable esters (e.g., methyl ester derivatives) that convert to carboxylic acids in vivo .
Methodological Challenges
Q. How to mitigate side reactions during spirocyclization (e.g., dimerization or ring-opening)?
Q. What analytical workflows validate spiro[5.5] compound purity for pharmacological studies?
HPLC-PDA : Use C18 columns (5 µm, 4.6 × 250 mm) with gradient elution (ACN/H₂O + 0.1% TFA) to detect impurities <0.1%.
Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values.
Chiral chromatography (e.g., Chiralpak IA) to resolve enantiomers if asymmetric synthesis is employed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
